molecular formula C18H18Cl2N2O4 B11994806 3-tert-Butyl-2',5-dichloro-4'-nitro-2,6-cresotanilide CAS No. 17109-36-3

3-tert-Butyl-2',5-dichloro-4'-nitro-2,6-cresotanilide

Cat. No.: B11994806
CAS No.: 17109-36-3
M. Wt: 397.2 g/mol
InChI Key: CQPIWGICCRJEBY-UHFFFAOYSA-N
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Description

3-tert-Butyl-2’,5-dichloro-4’-nitro-2,6-cresotanilide: is a chemical compound with the following structure:

C22H23Cl2N3O4\text{C}_{22}\text{H}_{23}\text{Cl}_2\text{N}_3\text{O}_4 C22​H23​Cl2​N3​O4​

This compound belongs to the class of anilides and is characterized by its tert-butyl and dichloro substituents. It has been synthesized with a good yield and selectivity from commercially available starting materials .

Preparation Methods

The synthetic route for 3-tert-Butyl-2’,5-dichloro-4’-nitro-2,6-cresotanilide involves several steps:

    Vilsmeier Formylation: Starting from commercially available 4-bromo-1H-indole, the compound undergoes Vilsmeier formylation at the 3-position to yield an intermediate (compound 2).

    Reduction: The aldehyde group of the intermediate is reduced using NaBH4 in methanol to obtain alcohol 4.

    Protection of Hydroxy Group: The alcoholic hydroxy group is protected by treatment with tert-butyl (dimethyl)silyl chloride to yield compound 5.

    Formylation at 4-Position: A formyl group is introduced into the 4-position using n-BuLi as a base and DMF as an electrophile to afford compound 6.

    Horner–Wadsworth–Emmons Olefination: The key step involves introducing the TBS-protected enyne side chain at the 4-position using diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .

Chemical Reactions Analysis

Scientific Research Applications

3-tert-Butyl-2’,5-dichloro-4’-nitro-2,6-cresotanilide: finds applications in:

Mechanism of Action

The specific molecular targets and pathways through which this compound exerts its effects remain an area of ongoing research.

Comparison with Similar Compounds

Properties

CAS No.

17109-36-3

Molecular Formula

C18H18Cl2N2O4

Molecular Weight

397.2 g/mol

IUPAC Name

3-tert-butyl-5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-6-methylbenzamide

InChI

InChI=1S/C18H18Cl2N2O4/c1-9-12(19)8-11(18(2,3)4)16(23)15(9)17(24)21-14-6-5-10(22(25)26)7-13(14)20/h5-8,23H,1-4H3,(H,21,24)

InChI Key

CQPIWGICCRJEBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)C(C)(C)C)Cl

Origin of Product

United States

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